(R)-7-Ethyl Camptothecin
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Overview
Description
“®-7-Ethyl Camptothecin” is a derivative of camptothecin . Camptothecin is a potent antitumor drug and “®-7-Ethyl Camptothecin” shares similar properties. The chemical name for this compound is (4R)-4-Ethyl-4-hydroxy-1H-pyrano [3’,4’:6,7]indolizino [1,2-b]quinoline-3,14 (4H,12H)-dione .
Synthesis Analysis
The synthesis of camptothecin and its derivatives involves complex organic chemistry . The synthesis starts from diethyl oxalate and uses straightforward carbonyl chemistry to generate the pyridone ring system .Molecular Structure Analysis
The molecular structure of “®-7-Ethyl Camptothecin” has been elucidated using mass spectrometry, Fourier transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy . The mass spectra showed a peak at 349.2, which matches the standard molecular weight of camptothecin .Chemical Reactions Analysis
Camptothecin and its derivatives interact with various substances in different ways . For instance, camptothecin interactions on the surface of nanocomposites based on graphene oxide decorated with silica nanoparticles have been studied .Physical And Chemical Properties Analysis
Camptothecin has a lambda max at 225 nm and a calibration curve found to be linear over the concentration range from 2 to 70 μg/ml . The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.0524 μg/ml and 0.1614 μg/ml, respectively .Scientific Research Applications
Cancer Treatment
®-7-Ethyl Camptothecin is primarily known for its potent anti-cancer properties. It functions by inhibiting the DNA enzyme topoisomerase I, which is essential for DNA replication. This inhibition leads to DNA damage in cancer cells, thereby preventing their proliferation. Clinical derivatives like topotecan and irinotecan are already in use for treating various cancers .
Drug Delivery Systems
Recent advancements have focused on improving the solubility and delivery of camptothecin derivatives. Nanomedicine approaches are being explored to enhance delivery to cancer cells, with ®-7-Ethyl Camptothecin potentially being incorporated into these systems for targeted therapy .
Chemical Derivative Research
The development of new chemical derivatives of camptothecin, such as 10-hydroxycamptothecin, aims to improve clinical outcomes by reducing side effects and increasing efficacy. ®-7-Ethyl Camptothecin serves as a base compound for creating these derivatives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(19R)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKIWCVEPUPIL-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=CC=CC=C51 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652572 |
Source
|
Record name | (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl camptothecin | |
CAS RN |
1217633-65-2 |
Source
|
Record name | (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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